Reduced Lipophilicity Compared to Non‑Methoxy Fluoroalkyl Bromide
The presence of the methoxy group reduces the predicted lipophilicity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane (ACD/LogP 2.29 ) relative to 2-Bromo-1,1,1-trifluoropropane (LogP 2.33 [1]). The KOWWIN v1.67 estimate yields an even lower Log Kow of 1.73 for the target compound . Lower LogP values generally correlate with improved aqueous solubility and reduced hERG binding risk, a key consideration in early drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 2.29; KOWWIN Log Kow 1.73 |
| Comparator Or Baseline | 2-Bromo-1,1,1-trifluoropropane (CAS 421-46-5): LogP 2.3321 |
| Quantified Difference | ΔLogP = 0.04 (ACD/LogP) or 0.60 (KOWWIN) |
| Conditions | Predicted properties: ACD/Labs Percepta 14.00 and EPISuite KOWWIN v1.67 |
Why This Matters
This quantifiable reduction in lipophilicity can translate to superior pharmacokinetic profiles and lower promiscuity in cell-based assays, making the methoxy-containing building block a more attractive starting point for lead optimization.
- [1] Molbase. 2-BROMO-1,1,1-TRIFLUOROPROPANE. Available at: https://qiye.molbase.cn/ View Source
